molecular formula C13H10FNO B156487 2-Fluoro-4'-aminobenzophenone CAS No. 10055-39-7

2-Fluoro-4'-aminobenzophenone

Cat. No.: B156487
CAS No.: 10055-39-7
M. Wt: 215.22 g/mol
InChI Key: FRGXRXKVVAHXBO-UHFFFAOYSA-N
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Description

2-Fluoro-4’-aminobenzophenone is an organic compound with the molecular formula C13H10FNO It is a derivative of benzophenone, where a fluorine atom is substituted at the 2-position and an amino group at the 4’-position of the benzophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4’-aminobenzophenone typically involves the Friedel-Crafts acylation reaction. One common method starts with the reaction of fluorobenzene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-fluorobenzoylbenzoic acid. This intermediate is then converted to 2-fluoro-4’-aminobenzophenone through a series of steps including acylation and reduction .

Industrial Production Methods: Industrial production of 2-Fluoro-4’-aminobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4’-aminobenzophenone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 2-fluoro-4’-nitrobenzophenone.

    Reduction: Formation of 2-fluoro-4’-aminobenzhydrol.

    Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4’-aminobenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Fluoro-4’-aminobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Fluoro-4’-nitrobenzophenone
  • 2-Fluoro-4’-methoxybenzophenone
  • 2-Fluoro-4’-chlorobenzophenone

Comparison: 2-Fluoro-4’-aminobenzophenone is unique due to the presence of both a fluorine atom and an amino group, which impart distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities. For instance, the amino group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications .

Properties

IUPAC Name

(4-aminophenyl)-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGXRXKVVAHXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441063
Record name 2-fluoro-4'-aminobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10055-39-7
Record name 2-fluoro-4'-aminobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To stirred 90° C. polyphosphoric acid (200 g) was added 14.29 g (10.2 mmol) of 2-fluorobenzoic acid and aniline (9.32 g 10.0 mmol) and the bath temperature raised to 180°-190° C. and held there for 1 hour. A solution was obtained at about 140° C. The heating bath was removed and the stirred mixture (sublimate above the solution) was treated cautiously with 80 mL of water. The mixture was stirred at 140°-155° C. for 1 hour, the heating bath removed, 66 mL of 3N HCl added, the mixture poured into 1 L of water and filtered through a pad of Celite. The filtrate was basified with 15% sodium hydroxide and the solid which formed on stirring was collected. The Celite pad was washed well with methylene chloride, the methylene chloride removed and the residue was combined with the solid obtained from basification of the aqueous phase. The combined material was dissolved in refluxing ethanol (175 mL), and treated hot with 125 mL of water. The brown solid obtaing on cooling was additionally recrystallized twice from ethyl acetate-hexane. Final purification by flash column chromatography (methylene chloride) yielded the aniline as a white solid (5.45 g, 25%); mp 128°-130° C. 1H--NMR (250 MHz, d6 --DMSO): 6.32 (s, 2H, NH2) 6.60 (dd, 2H, J=8.6, 1.5 Hz, aromatic) 7.28-7.35 (m, 2H, aromatic) 7.40-7.60 (m, 4H, aromatic). MS (CI, CH4): 216 (M+1).
[Compound]
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
14.29 g
Type
reactant
Reaction Step Two
Quantity
9.32 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Yield
25%

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